3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one
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Overview
Description
3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and is further modified with fluorine atoms and a piperidine ring, enhancing its chemical reactivity and potential utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require elevated temperatures or the presence of catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of fluorinated or alkylated derivatives .
Scientific Research Applications
3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activity, including its ability to interact with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials with specific chemical properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and piperidine ring play a crucial role in its binding affinity and selectivity. By modulating the activity of these targets, the compound can exert various biological effects, such as inhibiting enzyme activity or altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound shares a similar piperidine ring and fluorine substitution but differs in its core structure.
3-(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio-4,5-dihydro-5,5-dimethylisoxazole: Another fluorinated compound with a different core structure and functional groups
Uniqueness
The uniqueness of 3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one lies in its specific combination of a quinazolinone core, multiple fluorine atoms, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-[[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O/c22-16-1-2-19-20(10-16)25-13-27(21(19)28)12-14-3-5-26(6-4-14)11-15-7-17(23)9-18(24)8-15/h1-2,7-10,13-14H,3-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVWANTYGITUCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)CC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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